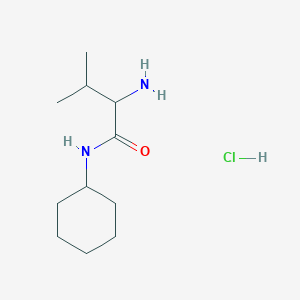
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Descripción general
Descripción
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride (ACHMB-HCl) is a small molecule drug that has recently been studied for its potential applications in scientific research. It is a cyclic amide that has been used in experiments related to the pharmacology of various diseases and disorders, such as pain, inflammation, and cancer. ACHMB-HCl is a novel compound that has been developed through the use of synthetic organic chemistry and has been shown to have a variety of beneficial properties.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Research has been conducted on the synthesis and crystal structure of related compounds, which includes the study of novel N-(α-bromoacyl)-α-amino esters with similar structures to 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride. These compounds have been analyzed for their cytotoxicity, anti-inflammatory, and antibacterial activities, and their physico-chemical properties and toxicological profiles have been evaluated (Yancheva et al., 2015).
Pharmacological Properties
Various amino acid derivatives, structurally similar to 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride, have been studied for their anticonvulsant properties. These studies have investigated the impact of different substituents at specific sites on the molecular structure and their influence on pharmacological activity (King et al., 2011).
Biochemical Applications
Research on biochemical applications includes the investigation of the base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamides, leading to the formation of compounds like 1-methylcyclopropanecarboxamide. Such studies provide new approaches to synthesizing cyclopropanecarboxamides (Mekhael et al., 2011).
Application in Antifungal Agents
A study on N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound with a structure akin to 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride, demonstrated significant antifungal activity against various fungi. This highlights the potential of similar compounds in developing antifungal agents (Xue Si, 2009).
Enzyme Inhibition Studies
Studies have explored the inhibitory activity of related compounds against enzymes such as xanthine oxidase. These findings contribute to understanding the biological activity and potential therapeutic applications of similar compounds (Smelcerovic et al., 2016).
Propiedades
IUPAC Name |
2-amino-N-cyclohexyl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIPSDKUYMLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
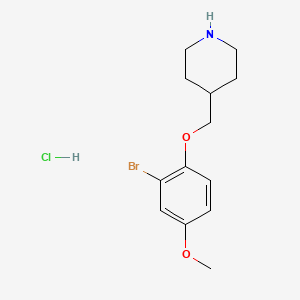
![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)
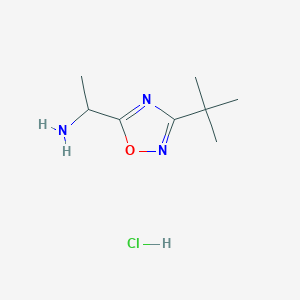
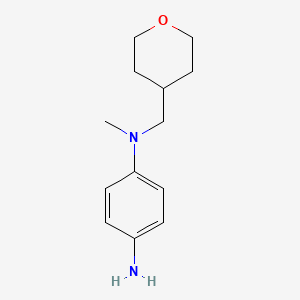
![3-[(3-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1440785.png)

![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)
![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)
![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)
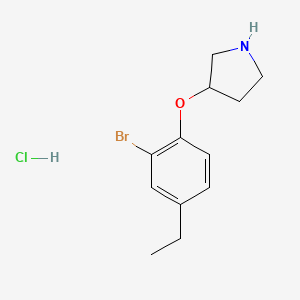
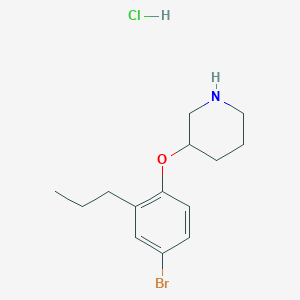
![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)